molecular formula C34H25N3O4 B11676826 2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione

2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11676826
M. Wt: 539.6 g/mol
InChI Key: PQCJIWCFFVAGFM-UHFFFAOYSA-N
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Description

2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes an isoindole core, a quinazoline moiety, and a naphthalene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-methoxy-5-[3-(naphthalen-1-yl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzyl}-1H-isoindole-1,3(2H)-dione lies in its multi-functional structure, which combines the properties of isoindole, quinazoline, and naphthalene moieties

Properties

Molecular Formula

C34H25N3O4

Molecular Weight

539.6 g/mol

IUPAC Name

2-[[2-methoxy-5-(3-naphthalen-1-yl-4-oxo-1,2-dihydroquinazolin-2-yl)phenyl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C34H25N3O4/c1-41-30-18-17-22(19-23(30)20-36-32(38)25-12-4-5-13-26(25)33(36)39)31-35-28-15-7-6-14-27(28)34(40)37(31)29-16-8-10-21-9-2-3-11-24(21)29/h2-19,31,35H,20H2,1H3

InChI Key

PQCJIWCFFVAGFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC5=CC=CC=C54)CN6C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States

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